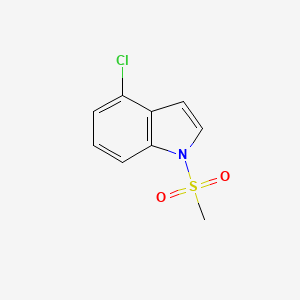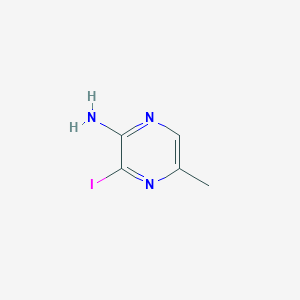
7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol: is an organic compound with the molecular formula C9H8BrFO It is a derivative of indene, characterized by the presence of bromine and fluorine atoms on the indene ring, along with a hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
The synthesis of 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol typically involves the following steps:
Bromination and Fluorination: The starting material, 2,3-dihydro-1H-inden-1-one, undergoes bromination and fluorination reactions to introduce the bromine and fluorine atoms at the desired positions on the indene ring.
Reduction: The resulting 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one is then reduced to form the corresponding alcohol, this compound.
Industrial Production Methods:
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol can undergo oxidation reactions to form the corresponding ketone, 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: The compound can be further reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: The bromine and fluorine atoms on the indene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one.
Reduction: Various reduced derivatives of the indene ring.
Substitution: Substituted derivatives with different functional groups replacing the bromine or fluorine atoms.
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol can be used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine:
Pharmaceuticals: The compound’s structural features make it a potential candidate for drug development, particularly in the design of molecules with specific biological activities.
Industry:
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers or advanced composites.
Mecanismo De Acción
The mechanism of action of 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity for these targets.
Comparación Con Compuestos Similares
7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-one: This compound is structurally similar but lacks the hydroxyl group.
4-bromo-7-fluoro-2,3-dihydro-1H-inden-1-one: Another similar compound with the bromine and fluorine atoms in different positions.
Uniqueness:
The presence of both bromine and fluorine atoms, along with the hydroxyl group, makes 7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol unique
Propiedades
Fórmula molecular |
C9H8BrFO |
|---|---|
Peso molecular |
231.06 g/mol |
Nombre IUPAC |
7-bromo-4-fluoro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H8BrFO/c10-6-2-3-7(11)5-1-4-8(12)9(5)6/h2-3,8,12H,1,4H2 |
Clave InChI |
TZXQUXQNXPJFSD-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CC(=C2C1O)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Dimethyl-4-[4-(oxetan-3-yl)phenyl]butan-1-amine](/img/structure/B11874807.png)
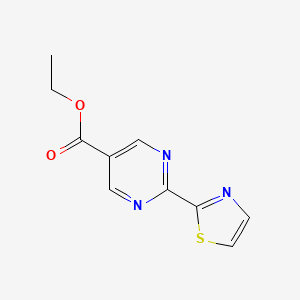

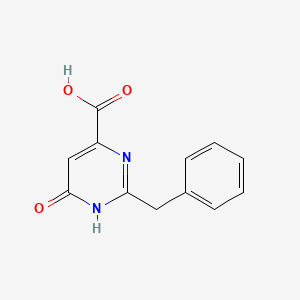

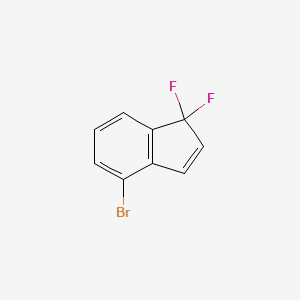


![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)
